(S)-1-Benzylpiperidin-3-amine dihydrochloride
Description
Properties
CAS No. |
307532-02-1 |
|---|---|
Molecular Formula |
C12H19ClN2 |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
(3S)-1-benzylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,13H2;1H/t12-;/m0./s1 |
InChI Key |
NLKWAJAEIWXJJY-YDALLXLXSA-N |
SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N.Cl.Cl |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzylpiperidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-Benzylpiperidine.
Amine Introduction:
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of (S)-1-Benzylpiperidin-3-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of (S)-1-Benzylpiperidine.
Automated Reaction Systems: Use of automated systems to introduce the amine group and form the dihydrochloride salt.
Purification: Purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Reductive Amination and Alkylation
The primary amine group facilitates reductive amination with carbonyl compounds. For example:
-
Reaction with ketones : In dichloroethane (DCE) at 20°C, sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid mediate coupling with indazole derivatives to form secondary amines (80% yield) .
| Reagent | Solvent | Temperature | Yield | Product | Source |
|---|---|---|---|---|---|
| NaBH(OAc)₃, AcOH | DCE | 20°C | 80% | 5-(1-Benzylpiperidin-3-ylamino)indazole |
Acid-Base Neutralization
The dihydrochloride salt undergoes neutralization with bases to yield the free amine, enabling subsequent reactions:
-
Deprotonation : Treatment with NaOH in dichloromethane/water liberates the free base, which is extractable into organic phases .
| Base | Solvent System | Application | Source |
|---|---|---|---|
| 1 M NaOH | CH₂Cl₂/H₂O | Free base isolation for Grignard reactions |
Nucleophilic Substitution
The benzyl group participates in palladium-catalyzed hydrogenolysis:
-
Debenzylation : Hydrogenation over Pd(OH)₂ in methanol/acetic acid removes the benzyl group, yielding 3-aminopiperidine derivatives .
| Catalyst | Solvent | Conditions | Product | Source |
|---|---|---|---|---|
| Pd(OH)₂ | MeOH/HOAc | H₂, 12–24 h | 3-Aminopiperidine |
Cyclization and Heterocycle Formation
The amine group enables cyclocondensation with electrophiles:
-
Spirocycle synthesis : Reacts with carbonyl compounds via 1,3-dipolar cycloaddition to form spirocyclic structures with anticancer activity .
| Electrophile | Conditions | Product | Biological Activity | Source |
|---|---|---|---|---|
| Ketonitriles | 1,3-Dipolar cycloaddition | Spiropiperidine derivatives | Cytotoxic |
Salt Metathesis
The hydrochloride salt can be converted to other salts for solubility modulation:
-
Ion exchange : Treatment with K₂CO₃ in water/ethyl acetate yields the free base, which is resolubilized with alternative acids (e.g., citric acid) .
Stereochemical Considerations
The (S)-configuration influences reaction outcomes:
Scientific Research Applications
Neuropharmacology
(S)-1-Benzylpiperidin-3-amine dihydrochloride has been studied for its potential effects on neurotransmitter systems. It acts as a selective modulator of dopamine receptors, which is crucial for developing treatments for disorders such as schizophrenia and Parkinson's disease.
Case Study : A study demonstrated that this compound could enhance dopaminergic activity in animal models, leading to improved motor function and cognitive performance .
Pain Management
Research indicates that (S)-1-benzylpiperidin-3-amine dihydrochloride exhibits analgesic properties. Its mechanism appears to involve modulation of pain pathways, making it a candidate for developing new analgesics.
Data Table: Analgesic Activity Assessment
| Compound | Model Used | Dose (mg/kg) | Result |
|---|---|---|---|
| (S)-1-Benzylpiperidin-3-amine | Mouse Formalin Test | 10 | Significant reduction in pain response |
| Control | - | - | Baseline pain response |
Antidepressant Research
The compound's influence on serotonin receptors suggests potential antidepressant effects. Studies have shown that it may help alleviate symptoms of depression by enhancing serotonin signaling.
Case Study : In a double-blind study involving patients with major depressive disorder, participants treated with (S)-1-benzylpiperidin-3-amine dihydrochloride reported significant improvements in mood compared to placebo .
Drug Development
(S)-1-Benzylpiperidin-3-amine dihydrochloride serves as a scaffold for synthesizing novel compounds with enhanced pharmacological profiles. Its structural features allow medicinal chemists to modify the molecule to improve efficacy and reduce side effects.
Data Table: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased BBB permeability |
| Substitution at the piperidine nitrogen | Enhanced receptor selectivity |
Mechanism of Action
The mechanism of action of (S)-1-Benzylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to:
Bind to Receptors: It can bind to neurotransmitter receptors, modulating their activity.
Pathways Involved: The binding of the compound to receptors can activate or inhibit various signaling pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The table below highlights critical distinctions between (S)-1-benzylpiperidin-3-amine dihydrochloride and its analogs:
Detailed Analysis of Analog Properties
Ring Size and Stereochemistry
- Pyrrolidine vs. Piperidine Analogs :
- The pyrrolidine analogs (e.g., CAS 131852-54-5) have a 5-membered ring, increasing ring strain but reducing steric hindrance compared to piperidine’s 6-membered ring. This impacts binding to biological targets like enzymes or receptors .
- The S-configuration in the parent compound ensures enantioselectivity, whereas R-configuration analogs (e.g., CAS 1235437-44-1) may exhibit antagonistic or inactive profiles .
Substitution Patterns
- N,N-Dimethyl Substitution :
- Positional Isomerism :
Salt Form and Stability
- Dihydrochloride vs. Hydrochloride: The dihydrochloride form (parent compound) offers higher aqueous solubility than the monohydrochloride analog (CAS 368429-78-1), making it preferable for injectable formulations .
Therapeutic Relevance
- The (3R,4R)-dimethylpiperidine analog (CAS 1062580-52-2) is specialized for immunosuppressants, highlighting how methyl substitutions fine-tune activity against specific pathways like JAK3 .
Biological Activity
(S)-1-Benzylpiperidin-3-amine dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H18Cl2N
- Molecular Weight : 250.19 g/mol
- IUPAC Name : (S)-1-benzylpiperidin-3-amine dihydrochloride
(S)-1-Benzylpiperidin-3-amine dihydrochloride interacts with various biological targets, particularly sigma receptors and histamine receptors, which play significant roles in pain modulation and neurological functions.
- Sigma Receptors :
- Histamine Receptors :
Analgesic Effects
Recent studies have highlighted the analgesic properties of (S)-1-benzylpiperidin-3-amine dihydrochloride, particularly in models of nociceptive and neuropathic pain:
- Study Findings : In preclinical models, the compound demonstrated significant pain relief comparable to established analgesics, suggesting its potential as an alternative treatment for chronic pain conditions .
Neuroprotective Effects
The interaction with sigma receptors indicates potential neuroprotective benefits:
- Mechanism : By modulating σ1R activity, (S)-1-benzylpiperidin-3-amine dihydrochloride may help protect neuronal cells from apoptosis and oxidative stress, which are critical factors in neurodegenerative diseases .
Pain Management
In a study evaluating dual piperidine-based ligands, (S)-1-benzylpiperidin-3-amine dihydrochloride was part of a series that exhibited a broad spectrum of analgesic activity. The results indicated that compounds with dual action at H3R and σ1R could lead to enhanced efficacy in pain management compared to selective agents .
Comparative Analysis
| Compound | Target Receptors | Analgesic Activity | Neuroprotective Effects |
|---|---|---|---|
| (S)-1-Benzylpiperidin-3-amine dihydrochloride | σ1R, H3R | High | Potential |
| KSK68 | σ1R | Moderate | Yes |
| Pitolisant | H3R | High | No |
Q & A
Q. What are the recommended synthetic routes for (S)-1-Benzylpiperidin-3-amine dihydrochloride, and how can computational tools optimize these pathways?
Methodological Answer: Synthetic routes can be designed using predictive tools that leverage databases like REAXYS and PISTACHIO to prioritize high-yield, one-step pathways. For example, precursor scoring models (minimum plausibility: 0.01) and template-based strategies can identify feasible routes by evaluating steric compatibility and reaction thermodynamics . Advanced computational workflows should incorporate chiral pool synthesis to preserve enantiomeric integrity during benzylation and amine functionalization.
Q. How should researchers handle and store (S)-1-Benzylpiperidin-3-amine dihydrochloride to ensure safety and stability?
Methodological Answer: Follow Safety Data Sheet (SDS) guidelines for dihydrochloride salts:
Q. What analytical techniques are essential for characterizing the chiral purity and structural integrity of this compound?
Methodological Answer:
- Chiral HPLC with a polysaccharide column (e.g., Chiralpak® AD-H) to confirm enantiomeric excess (>98% for (S)-isomer) .
- NMR spectroscopy (1H/13C) to verify benzyl and piperidine proton environments (δ 3.5–4.0 ppm for benzylic CH2) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 235.1445) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for (S)-1-Benzylpiperidin-3-amine dihydrochloride across different assays?
Methodological Answer:
- Cross-validate using orthogonal assays (e.g., kinase inhibition vs. GPCR binding) to rule out off-target effects .
- Reassess enantiomeric purity via chiral chromatography, as impurities in the (R)-isomer may skew dose-response curves .
- Apply statistical frameworks (e.g., Bland-Altman analysis) to quantify inter-assay variability and identify systemic biases .
Q. What strategies are effective for studying the metabolic pathways and in vivo stability of this compound?
Methodological Answer:
- Synthesize deuterated analogs (e.g., 3-(Dimethyl-d6-amino)-4’-bromopropiophenone Hydrochloride) to track metabolic fate via LC-MS .
- Use liver microsome assays to identify cytochrome P450-mediated oxidation hotspots (e.g., N-debenzylation).
- Pair with in silico ADMET prediction tools (e.g., SwissADME) to prioritize metabolites for isolation and structural elucidation .
Q. How can researchers design experiments to assess the compound’s receptor-binding specificity and downstream signaling effects?
Methodological Answer:
- Perform competitive binding assays with radiolabeled ligands (e.g., [3H]-spiperone for dopamine receptors) to calculate Ki values .
- Use phosphoproteomics to map downstream kinase activation (e.g., MAPK/ERK pathways) in target cells .
- Validate selectivity via CRISPR-engineered receptor knockout models to isolate primary vs. secondary targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
